molecular formula C11H15F2NO4S B2357114 2,5-difluoro-N-(2-hydroxy-3-methoxy-2-methylpropyl)benzenesulfonamide CAS No. 1334373-78-2

2,5-difluoro-N-(2-hydroxy-3-methoxy-2-methylpropyl)benzenesulfonamide

Cat. No. B2357114
CAS RN: 1334373-78-2
M. Wt: 295.3
InChI Key: KMXBUJVOVOEFCG-UHFFFAOYSA-N
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Description

2,5-difluoro-N-(2-hydroxy-3-methoxy-2-methylpropyl)benzenesulfonamide, also known as Difluoromethylornithine (DFMO), is a small molecule inhibitor that targets the enzyme ornithine decarboxylase (ODC). ODC is responsible for the production of polyamines, which are essential for cell growth and proliferation. DFMO has been extensively studied for its potential applications in cancer treatment and prevention.

Scientific Research Applications

Application in Idiopathic Pulmonary Fibrosis and Cough Treatment

  • Research Context : The use of phosphatidylinositol 3-kinase inhibitors closely related to 2,5-difluoro-N-(2-hydroxy-3-methoxy-2-methylpropyl)benzenesulfonamide has been claimed for treating idiopathic pulmonary fibrosis and cough. In vitro data support these utilities, with one inhibitor undergoing a Phase I study for idiopathic pulmonary fibrosis treatment (Norman, 2014).

Photodynamic Therapy in Cancer Treatment

  • Research Context : Novel benzenesulfonamide derivatives have shown potential in photodynamic therapy for cancer treatment. Zinc phthalocyanine derivatives substituted with benzenesulfonamide exhibited properties suitable for Type II photosensitizers, indicating potential therapeutic applications (Pişkin, Canpolat, & Öztürk, 2020); (Öncül, Öztürk, & Pişkin, 2022).

Bioactivity and Cytotoxicity Studies

  • Research Context : Various benzenesulfonamide derivatives have been synthesized and tested for their cytotoxicity and tumor specificity, revealing significant inhibition of human cytosolic isoforms and potential for anti-tumor activity studies (Gul et al., 2016).

Application in Photocatalytic Applications

  • Research Context : Zinc(II) phthalocyanine with benzenesulfonamide derivative substituents displayed properties suitable for photocatalytic applications, offering potential in environmental and industrial processes (Öncül, Öztürk, & Pişkin, 2021).

Application in Pain Management

  • Research Context : Synthesized benzenesulfonamides were tested on a pathological pain model in mice, showing significant anti-hyperalgesic and anti-edematogenic effects, comparable to existing pain management drugs (Lobo et al., 2015).

Carbonic Anhydrase Inhibitor Studies

  • Research Context : N-substituted benzenesulfonamides, including derivatives similar to this compound, have been studied as carbonic anhydrase inhibitors, showing significant inhibition mechanisms (Di Fiore et al., 2011).

Cyclooxygenase-2 Inhibiting Properties

  • Research Context : Certain benzenesulfonamide derivatives have been synthesized to study their inhibitory activities on cyclooxygenase, revealing insights into structure-activity relationships and potential for developing new therapeutic agents (Pal et al., 2003).

properties

IUPAC Name

2,5-difluoro-N-(2-hydroxy-3-methoxy-2-methylpropyl)benzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15F2NO4S/c1-11(15,7-18-2)6-14-19(16,17)10-5-8(12)3-4-9(10)13/h3-5,14-15H,6-7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KMXBUJVOVOEFCG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CNS(=O)(=O)C1=C(C=CC(=C1)F)F)(COC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15F2NO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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